N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, thiophene, and benzo[c][1,2,5]thiadiazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene and benzo[c][1,2,5]thiadiazole rings suggests potential electronic properties that could be useful in organic electronics and photonics.
Properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-16(11-3-6-14-15(10-11)18-22-17-14)19(12-4-5-12)8-7-13-2-1-9-21-13/h1-3,6,9-10,12H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMHBMBJGWTSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzenethiol with nitrous acid, to form the benzo[c][1,2,5]thiadiazole ring.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the benzo[c][1,2,5]thiadiazole derivative with an appropriate acyl chloride or anhydride.
Attachment of the Thiophene-2-yl Ethyl Group: This step involves the alkylation of the amide nitrogen with a thiophene-2-yl ethyl halide under basic conditions.
Cyclopropyl Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group in the benzo[c][1,2,5]thiadiazole ring can be reduced to an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of benzo[c][1,2,5]thiadiazole.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of electronic properties is beneficial.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The thiophene and benzo[c][1,2,5]thiadiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- N-cyclopropyl-N-(2-(pyridin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Uniqueness
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its furan or pyridine analogs. This uniqueness can be leveraged in applications requiring specific electronic characteristics, such as in organic electronics.
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Biological Activity
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1396853-70-5 |
| Molecular Formula | C₁₆H₁₅N₃OS₂ |
| Molecular Weight | 329.4 g/mol |
The compound features a complex structure that includes a thiophene ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. The compound exhibits activity against various Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.008 |
| Escherichia coli | 0.030 |
| Streptococcus pneumoniae | 0.046 |
These values indicate that the compound has potent antibacterial properties, particularly against resistant strains.
Anticancer Activity
The anticancer properties of this compound have been evaluated using various cell lines. Notably, it has shown efficacy against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
The IC50 values suggest that this compound exhibits significant cytotoxic effects on these cancer cell lines.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the thiophene moiety plays a critical role in its interaction with biological targets, potentially inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various derivatives of thiophene-based compounds revealed that modifications in the structure significantly influenced their antimicrobial activity against multidrug-resistant pathogens. The results indicated that compounds with similar structures to this compound could serve as promising candidates for further development as antimicrobial agents .
- Anticancer Research : In another research effort focusing on benzo[b]thiophene derivatives, compounds with structural similarities demonstrated notable antitumor activity through mechanisms involving tubulin polymerization inhibition. This suggests that this compound may also affect cellular processes critical for tumor growth and survival .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the benzo[c][1,2,5]thiadiazole-5-carboxamide core?
- Methodological Answer : The core can be synthesized via cyclization of precursor thiourea derivatives. For example, cyclization in DMF with iodine and triethylamine facilitates sulfur elimination and ring closure, as demonstrated in analogous 1,3,4-thiadiazole syntheses . Key steps include:
- Initial condensation of isothiocyanates with hydrazine derivatives (e.g., N-phenylhydrazinecarboxamide) in acetonitrile under reflux.
- Cyclization under oxidative conditions (e.g., iodine) to form the thiadiazole ring.
- Optimization Tip : Reaction time (1–3 min) and solvent polarity significantly influence yield .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer : Use multi-spectroscopic analysis:
- 1H/13C NMR : Confirm substituent connectivity (e.g., cyclopropyl CH2 at δ ~1.0–1.5 ppm; thiophene protons at δ ~6.5–7.5 ppm) .
- IR Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry (FAB/MS) : Validate molecular weight (e.g., [M+H]+ peaks) .
- X-ray Diffraction : Resolve ambiguous stereochemistry or regiochemistry, as applied to analogous carboxamides .
Q. What preliminary assays are recommended for evaluating biological activity?
- Methodological Answer : Prioritize in vitro screens based on structural analogs:
- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Dose-Response Curves : Use logarithmic dilutions to determine IC50 values and assess potency .
Advanced Research Questions
Q. What mechanistic role does iodine play in the cyclization of thiadiazole derivatives?
- Methodological Answer : Iodine acts as an oxidizing agent, promoting dehydrogenation and sulfur elimination during cyclization. For example, in the synthesis of N-substituted thioamides, iodine facilitates the formation of disulfide intermediates, which decompose to release elemental sulfur (S8) and yield the thiadiazole ring .
- Experimental Validation : Monitor reaction progress via TLC and quantify sulfur byproduct formation .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., tyrosine kinases) based on thiadiazole’s π-π stacking and hydrogen-bonding motifs .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).
- SAR Analysis : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity using QSAR models .
Q. How to resolve contradictory data in biological activity across studies?
- Methodological Answer :
- Assay Standardization : Verify cell line authenticity (STR profiling) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Orthogonal Assays : Cross-validate anticancer activity via apoptosis assays (Annexin V/PI staining) and Western blotting for caspase-3 activation .
- Purity Analysis : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
